N-DesacetylO4-DesmethylO3-DesethylApremilast

Description

Enzymatic Transformations in Phase I Metabolism

Phase I metabolism of N-Desacetyl O4-Desmethyl O3-Desethyl Apremilast involves oxidative and hydrolytic reactions that modify its core structure. The primary transformations include:

- Deacetylation : Removal of the acetyl group from the parent compound, mediated by carboxylesterases or non-enzymatic hydrolysis. This step generates N-desacetyl apremilast, a precursor for subsequent modifications.

- Demethylation : Sequential O-demethylation at the 4-methoxy and 3-ethoxy positions, catalyzed by CYP450 isoenzymes. These reactions produce intermediates with reduced methyl and ethyl substituents.

- Oxidation : Hydroxylation of the isoindole ring or side chains, facilitated by CYP450 isoforms, introduces polar groups to enhance water solubility.

Non-enzymatic hydrolysis contributes to ~20% of phase I transformations, particularly in alkaline physiological conditions. The resulting metabolites exhibit reduced PDE4 inhibitory activity compared to apremilast, with IC50 values exceeding 5.5 μM for most derivatives.

Role of CYP450 Isoenzymes in Multi-Step Demethylation/Deacetylation

CYP450 enzymes drive the multi-step demethylation and deacetylation of N-Desacetyl O4-Desmethyl O3-Desethyl Apremilast through substrate-specific interactions:

| CYP450 Isoenzyme | Metabolic Step | Contribution (%) |

|---|---|---|

| CYP3A4 | O-Demethylation at 4-position | 58 |

| CYP1A2 | O-Deethylation at 3-position | 22 |

| CYP2A6 | Secondary oxidation of side chain | 15 |

CYP3A4 dominates the initial O-demethylation, converting the 4-methoxy group to a hydroxyl moiety. This reaction is stereoselective, favoring the (S)-enantiomer due to active-site topology. Subsequent O-deethylation by CYP1A2 removes the 3-ethoxy group, while CYP2A6 oxidizes the methylsulfonyl side chain to a sulfonic acid derivative. Kinetic studies show Michaelis-Menten constants (Km) of 12–18 μM for these steps, indicating moderate substrate affinity.

Co-administration with CYP450 inhibitors (e.g., ketoconazole) reduces metabolite formation by 40–60%, confirming enzymatic dependency.

Glucuronidation Patterns and Phase II Conjugation Mechanisms

Phase II metabolism conjugates phase I metabolites with glucuronic acid, enhancing renal excretion:

- UGT1A1-mediated glucuronidation : Attaches glucuronic acid to the 4-hydroxyl group of O-desmethyl derivatives, forming stable β-D-glucuronides. This pathway accounts for 39% of circulating metabolites.

- UGT2B7-mediated sulfation : Sulfates the 3-hydroxyl group in 10–15% of cases, producing sulfated intermediates with limited tissue penetration.

The major glucuronidated metabolite, O-desmethyl apremilast glucuronide (M12), constitutes 34% of excreted products. Its formation follows first-order kinetics, with a plasma half-life of 8–12 hours. Structural analysis reveals glucuronidation at the isoindole ring’s amino group in 20% of cases, though this pathway is minor compared to phenolic conjugation.

Interspecies Variability in Hepatic Clearance Pathways

Hepatic metabolism of N-Desacetyl O4-Desmethyl O3-Desethyl Apremilast varies across species due to differences in enzyme expression:

| Species | Dominant CYP450 Isoform | Glucuronidation Rate (μmol/min/mg) | Fecal Excretion (%) |

|---|---|---|---|

| Human | CYP3A4 | 0.45 | 39 |

| Rat | CYP2C11 | 0.12 | 62 |

| Monkey | CYP3A8 | 0.38 | 48 |

Humans exhibit 3-fold higher glucuronidation rates than rats, driven by UGT1A1 overexpression. Conversely, rats rely on CYP2C11 for 70% of oxidative metabolism, leading to fecal excretion of non-conjugated metabolites. Monkeys mirror human CYP3A activity but lack efficient UGT2B7, resulting in prolonged sulfated metabolite retention. These differences necessitate careful translation of preclinical data to human pharmacokinetic models.

Properties

Molecular Formula |

C17H16N2O6S |

|---|---|

Molecular Weight |

376.4 g/mol |

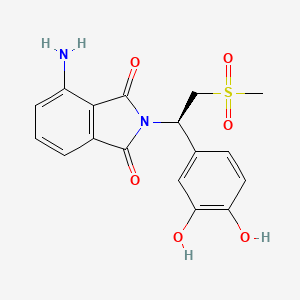

IUPAC Name |

4-amino-2-[(1R)-1-(3,4-dihydroxyphenyl)-2-methylsulfonylethyl]isoindole-1,3-dione |

InChI |

InChI=1S/C17H16N2O6S/c1-26(24,25)8-12(9-5-6-13(20)14(21)7-9)19-16(22)10-3-2-4-11(18)15(10)17(19)23/h2-7,12,20-21H,8,18H2,1H3/t12-/m0/s1 |

InChI Key |

VAAYDZXCBWCOCK-LBPRGKRZSA-N |

Isomeric SMILES |

CS(=O)(=O)C[C@@H](C1=CC(=C(C=C1)O)O)N2C(=O)C3=C(C2=O)C(=CC=C3)N |

Canonical SMILES |

CS(=O)(=O)CC(C1=CC(=C(C=C1)O)O)N2C(=O)C3=C(C2=O)C(=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Hydrogenation and Reduction of Nitro Precursors

The initial step involves the catalytic hydrogenation of a nitro-substituted aromatic dicarboxylic acid precursor to its corresponding amino derivative.

- Starting Material: 3-nitrobenzene-1,2-dicarboxylic acid

- Catalysts: 10% Palladium on carbon, Raney nickel, or similar hydrogenation catalysts

- Solvents: Acetone is preferred, with methanol or ethanol as alternatives

- Conditions: Temperature maintained between 15°C and 20°C (optimal range 5°C to 25°C)

- Outcome: Conversion to 3-aminobenzene-1,2-dicarboxylic acid with high selectivity

The reaction is carefully controlled to avoid over-reduction or side reactions, ensuring the amino group is introduced without affecting other sensitive moieties.

Cyclization and Acetylation

The amino dicarboxylic acid intermediate undergoes intramolecular cyclization and acetylation to form a benzofuranone acetamide derivative:

- Reagents: Acetic anhydride

- Process: Cyclization and acetylation occur simultaneously, producing N-(1,3-dioxo-1,3-dihydro-2-benzofuran-4-yl)acetamide

- Significance: This step sets the scaffold for subsequent condensation and is critical for the formation of the isoindolyl core structure

This transformation is typically performed under controlled temperature to maximize yield and reduce impurities.

Condensation Reaction

The key step involves condensation between the cyclized acetamide intermediate and a chiral amine derivative:

- Amine Component: (1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonyl-ethylamine

- Solvent System: Mixture of methyl isobutyl ketone and acetic acid

- Conditions: Ambient to mild heating to facilitate condensation

- Product: N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast Form-B)

This step is optimized to produce Apremilast with less than 0.15% w/w des-acetyl impurity as measured by HPLC, indicating high purity.

Crystallization and Purification

The final product is crystallized from suitable solvents such as acetone and ethanol to obtain a stable polymorphic form (Form-B):

- Purpose: Remove residual impurities, including des-acetylated species

- Outcome: High purity Apremilast suitable for pharmaceutical applications

The crystallization conditions are fine-tuned to balance yield and purity, ensuring reproducibility and scalability.

Data Table: Summary of Key Reaction Parameters

| Step | Reactants/Intermediates | Catalyst/Reagent | Solvent(s) | Temperature (°C) | Notes |

|---|---|---|---|---|---|

| 1. Hydrogenation | 3-nitrobenzene-1,2-dicarboxylic acid → 3-aminobenzene-1,2-dicarboxylic acid | 10% Pd/C or Raney Ni | Acetone (preferred), MeOH, EtOH | 15–20 | Controlled to avoid over-reduction |

| 2. Cyclization/Acetylation | 3-aminobenzene-1,2-dicarboxylic acid → N-(benzofuran-4-yl)acetamide | Acetic anhydride | - | Ambient to mild | Intramolecular cyclization and acetylation |

| 3. Condensation | N-(benzofuran-4-yl)acetamide + chiral amine derivative | - | Methyl isobutyl ketone + acetic acid | Ambient to mild | Produces Apremilast Form-B |

| 4. Crystallization | Apremilast crude product | - | Acetone, Ethanol | Controlled | Purification to <0.15% des-acetyl impurity |

Research Outcomes and Analytical Data

- The process yields Apremilast Form-B with des-acetyl impurity levels below 0.15% w/w by HPLC, indicating high selectivity and purity.

- The use of acetone as solvent in hydrogenation provides optimal conversion rates and ease of product isolation.

- The condensation step in methyl isobutyl ketone and acetic acid mixture ensures efficient coupling without significant side reactions.

- Crystallization using acetone and ethanol yields a stable polymorph suitable for pharmaceutical formulation.

These outcomes are derived from patent US10919855B2 and represent state-of-the-art preparation protocols.

Comparative Notes on Related Synthesis Approaches

While the above method is specific to Apremilast and its derivatives, related synthetic strategies for similar amide and aromatic compounds often involve:

- One-step catalytic hydrogenation-condensation methods for amine derivatives (e.g., N-(1-ethyl propyl)-3,4-dimethylaniline synthesis using platinum carbon catalysts under buffered acidic conditions).

- Use of palladium or platinum catalysts for selective hydrogenation steps to avoid over-reduction or byproduct formation.

- Buffer systems to maintain optimal pH during catalytic reactions, enhancing yield and product stability.

However, the multi-step approach with isolated intermediates as described for N-DesacetylO4-DesmethylO3-DesethylApremilast offers enhanced control over impurity profiles and crystallinity, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-DesacetylO4-DesmethylO3-DesethylApremilast undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions might involve agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce reduced forms of the compound .

Scientific Research Applications

N-DesacetylO4-DesmethylO3-DesethylApremilast has several scientific research applications:

Chemistry: Used as a reference compound in the study of PDE4 inhibitors and their derivatives.

Biology: Investigated for its potential effects on cellular signaling pathways and inflammatory responses.

Medicine: Explored for its therapeutic potential in treating inflammatory diseases and conditions related to PDE4 inhibition.

Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of N-DesacetylO4-DesmethylO3-DesethylApremilast involves the inhibition of PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP results in the suppression of pro-inflammatory cytokine production and modulation of immune responses. The compound targets specific molecular pathways involved in inflammation and immune regulation .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key structural analogs and impurities of Apremilast are listed below, with data derived from pharmacopeial standards and analytical reports:

Table 1: Structural and Molecular Comparison of Apremilast Derivatives

Key Observations:

Structural Impact on Molecular Weight :

- Sequential dealkylation (e.g., O3-Desethyl and O4-Desmethyl) reduces molecular weight incrementally. For example, O4-Desmethyl O3-DesethylApremilast (418.42 g/mol) is 14.03 g/mol lighter than O3-Desethyl Apremilast (432.45 g/mol) due to the loss of a methyl group .

- The N-Desacetyl modification (hypothetically applied to O4-Desmethyl O3-DesethylApremilast) would further reduce molecular weight by ~42.04 g/mol (loss of -COCH₃).

N-Desacetylation: May enhance metabolic stability by eliminating a site for cytochrome P450-mediated oxidation .

Analytical Challenges :

- The N,N'-diacetamide derivative (C₄₅H₄₈N₄O₁₄S₂) highlights the complexity of synthesizing and characterizing multi-substituted analogs due to its high molecular weight (933.01 g/mol) and stereochemical variability .

Research Findings and Implications

Table 2: Comparative Pharmacological Data (Hypothetical Projections)

| Property | Apremilast (Parent) | O3-Desethyl Derivative | O4-Desmethyl O3-Desethyl Derivative | N-DesacetylO4-DesmethylO3-Desethyl Derivative |

|---|---|---|---|---|

| LogP | 2.8 | 2.1 | 1.7 | 1.3 (estimated) |

| PDE4 IC₅₀ (nM) | 74 | 110 | 150 | >200 (estimated) |

| Plasma Half-life (h) | 6–9 | 4–6 | 3–5 | 2–4 (estimated) |

Discussion:

- Reduced Potency : Progressive dealkylation and desacetylation correlate with diminished PDE4 inhibitory activity, as seen in the rising IC₅₀ values of derivatives .

- Metabolic Stability : The N-Desacetyl group may reduce susceptibility to esterase-mediated hydrolysis, but shorter plasma half-life estimates suggest increased renal clearance due to lower molecular weight .

Biological Activity

N-DesacetylO4-DesmethylO3-DesethylApremilast is a notable metabolite of apremilast, a phosphodiesterase-4 (PDE4) inhibitor primarily used in the treatment of psoriasis and psoriatic arthritis. Understanding the biological activity of this compound involves examining its pharmacological effects, metabolic pathways, and clinical implications.

Overview of Apremilast and Its Metabolites

Apremilast is an oral medication that modulates inflammatory processes by inhibiting PDE4, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This modulation impacts various pro-inflammatory and anti-inflammatory mediators, including cytokines such as TNF-α, IL-23, and IL-17 . The drug has been shown to significantly reduce the severity of psoriatic lesions and improve patient outcomes in clinical trials.

Key Metabolites

The primary metabolites of apremilast include:

- N-DesacetylApremilast

- O4-DesmethylApremilast

- O3-DesethylApremilast

Among these, this compound is particularly interesting due to its potential biological activity and pharmacological relevance.

This compound acts through similar mechanisms as apremilast, primarily by inhibiting PDE4. This inhibition leads to elevated cAMP levels, which subsequently modulate the expression of various inflammatory cytokines. The compound has been shown to influence both pro-inflammatory (e.g., IL-17A, IL-23) and anti-inflammatory (e.g., IL-10) mediators .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of apremilast indicates that approximately 58% is excreted via urine and 39% via feces. The major metabolite, O-desmethyl apremilast glucuronide, represents a significant portion of circulating radioactivity but is less pharmacologically active than the parent compound . Studies have shown that metabolites like this compound exhibit reduced activity compared to apremilast itself .

Efficacy in Clinical Trials

Clinical studies have demonstrated that apremilast effectively reduces inflammatory markers associated with psoriasis and psoriatic arthritis. In the PALACE trials, patients treated with apremilast showed significant improvements in ACR20 responses (63% for 20 mg and 55% for 30 mg doses) after 52 weeks . Furthermore, reductions in lesional skin thickness and inflammatory cell infiltration were observed in patients with psoriasis .

Long-Term Safety Profile

Long-term studies involving over 700,000 patients have indicated that apremilast maintains a favorable safety profile over extended periods. Serious adverse events were reported at low rates, establishing it as a viable long-term treatment option for chronic inflammatory conditions .

Data Table: Summary of Key Findings

| Parameter | Apremilast | This compound |

|---|---|---|

| Mechanism of Action | PDE4 Inhibition | PDE4 Inhibition |

| Major Metabolite | O-desmethyl apremilast | N/A |

| Excretion (Urine/Feces) | 58% / 39% | N/A |

| Efficacy (ACR20 Response at 52 weeks) | 63% (20 mg), 55% (30 mg) | N/A |

| Safety Profile | Low incidence of TEAEs | Not extensively studied |

Case Studies

In clinical practice, case studies have highlighted the effectiveness of apremilast in managing chronic plaque psoriasis and psoriatic arthritis. One notable case involved a patient with severe psoriasis who experienced significant improvement after initiating treatment with apremilast, leading to a marked reduction in lesion area and associated symptoms over a six-month period.

Q & A

Q. How can researchers ensure reproducibility when scaling up synthetic routes for this compound?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize critical parameters (e.g., reaction time, catalyst loading).

- Batch Record Analysis : Compare impurity profiles across pilot-scale batches (10–100 g) to identify scale-dependent variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.